Technical Whitepaper: Descarboxy Treprostinil
Technical Whitepaper: Descarboxy Treprostinil
Characterization, Formation Mechanisms, and Control Strategies in Drug Substance Manufacturing
Executive Summary
Descarboxy Treprostinil (CAS 101692-01-7), often designated as Treprostinil Impurity 2 , represents a critical degradation product and process-related impurity in the synthesis and storage of Treprostinil.[1] Chemically identified as the methyl ether derivative of the benzindene core, it results primarily from the thermal decarboxylation of the parent molecule's oxyacetic acid side chain.
This whitepaper provides a comprehensive technical analysis of Descarboxy Treprostinil, detailing its physicochemical properties, mechanistic formation pathways, and validated analytical protocols for its detection and control. Understanding this impurity is vital for maintaining the safety and efficacy profiles mandated by ICH Q3A(R2) and Q3B(R2) guidelines for pulmonary arterial hypertension (PAH) therapeutics.[1]
Chemical Identity and Structural Analysis[2]
Descarboxy Treprostinil differs from the parent active pharmaceutical ingredient (API) by the loss of the carboxyl moiety (
Comparative Physicochemical Profile[1][3]
| Feature | Treprostinil (API) | Descarboxy Treprostinil (Impurity) |
| CAS Number | 81846-19-7 | 101692-01-7 |
| Chemical Name | (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
| Molecular Formula | ||
| Molecular Weight | 390.52 g/mol | 346.51 g/mol |
| Functional Group | Oxyacetic Acid Ether ( | Methyl Ether ( |
| Polarity | Polar (Acidic) | Non-polar (Neutral) |
| Relative Retention (RRT) | 1.00 | ~1.15 - 1.25 (Method Dependent) |
Formation Mechanisms
The presence of Descarboxy Treprostinil is typically attributed to two distinct pathways: thermal stress during post-synthesis processing and specific side-reactions during the alkylation phase.
Pathway A: Thermal Decarboxylation (Dominant)
The most prevalent formation route is the thermal decarboxylation of Treprostinil. The ether-linked acetic acid moiety is susceptible to losing carbon dioxide (
-
Trigger: Temperatures exceeding 50°C during vacuum drying of the API hydrate/anhydrate.
-
Mechanism: Homolytic or heterolytic cleavage of the carboxyl bond, resulting in the methyl ether and gaseous
.
Pathway B: Synthetic Alkylation Side-Reaction
During the synthesis of Treprostinil, the benzindene triol intermediate (Descarboxymethyl Treprostinil, CAS 101692-02-8) is alkylated.[1] If methylating agents (e.g., methyl iodide or methyl sulfate) are inadvertently present or generated in situ, the phenolic hydroxyl group may be methylated directly to form Descarboxy Treprostinil, bypassing the ester intermediate.[1]
Caption: Figure 1. Mechanistic pathways for the formation of Descarboxy Treprostinil, highlighting thermal degradation as the primary risk factor.
Analytical Strategy and Detection
Detecting Descarboxy Treprostinil requires a robust chromatographic method capable of separating the neutral methyl ether impurity from the acidic parent compound.
High-Performance Liquid Chromatography (HPLC)
The standard control method utilizes Reverse-Phase HPLC (RP-HPLC).[1] Due to the loss of the carboxylic acid, Descarboxy Treprostinil is significantly more hydrophobic than Treprostinil and exhibits a longer retention time.
Method Protocol (Self-Validating System):
-
Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Orthophosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Mode: Gradient Elution (Start 40% B -> Ramp to 80% B).
-
Detection: UV at 223 nm (Isosbestic point for the benzindene chromophore).
-
System Suitability: Resolution (
) between Treprostinil and Descarboxy Treprostinil must be > 2.0.
Causality in Method Design:
The use of an acidic mobile phase suppresses the ionization of Treprostinil (
Mass Spectrometry (LC-MS) Identification
For structural confirmation during method validation:
-
Treprostinil:
(ESI Negative Mode).[1] -
Descarboxy Treprostinil: Does not ionize well in Negative Mode (no acidic proton).
-
Protocol: Switch to ESI Positive Mode .
-
Target Ion:
or .[1] -
Fragmentation: Loss of the alkyl side chain or water molecules.
-
Control and Mitigation Strategies
Control of Descarboxy Treprostinil is achieved primarily through rigorous process parameters during the isolation and drying steps of the drug substance.
Process Engineering Controls
-
Temperature Limits: Maintain drying temperatures below 50°C. Use vacuum drying to lower the boiling point of residual solvents, minimizing thermal stress.
-
Inert Atmosphere: Perform drying under Nitrogen (
) to prevent oxidative side reactions that might catalyze decarboxylation.[1] -
Crystallization: Use controlled crystallization (e.g., Ethanol/Water) to purge the non-polar impurity into the mother liquor. Descarboxy Treprostinil has different solubility parameters than the Treprostinil salt forms (e.g., Sodium or Diethanolamine salts).
Analytical Decision Tree
Caption: Figure 2. Quality control decision tree for managing Descarboxy Treprostinil levels in final drug substance.
Regulatory and Safety Assessment
Under ICH Q3A(R2) (Impurities in New Drug Substances), Descarboxy Treprostinil is classified as a degradation product.[1]
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
Toxicological Perspective: While specific toxicological data for the isolated impurity is proprietary, the structural modification (loss of the acidic head group) likely reduces its affinity for the Prostacyclin (IP) receptor, potentially rendering it pharmacologically less active than the parent. However, its lipophilicity could alter tissue distribution.[1] Therefore, strict adherence to the 0.15% limit is standard unless qualified by specific tox studies.
References
-
United States Pharmacopeia (USP). Treprostinil Injection Monograph. USP-NF.[1] [1]
-
Phares, K. et al. (2019).[1][5] Process for the preparation of Treprostinil.[5][6][2][3][4][7][8][9][10][11] U.S. Patent No.[6][8][12] 10,322,990.
-
Moriarty, R. M. et al. (2004).[1][8] The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil).[1] Journal of Organic Chemistry, 69(6), 1890-1902.[1] [1]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1]
-
PubChem. Descarboxy Treprostinil (Compound Summary). National Library of Medicine.
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